molecular formula C22H17NO4S B281057 N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide

Cat. No. B281057
M. Wt: 391.4 g/mol
InChI Key: HDJWMXMGIIJWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide, also known as DASA-58, is a small molecule that has been extensively studied for its potential applications in scientific research. DASA-58 belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an important enzyme that is involved in the detoxification of reactive oxygen species. Inhibition of NQO1 activity by N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide leads to an increase in the levels of reactive oxygen species, which in turn induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide in lab experiments is its ability to selectively inhibit the activity of NQO1. This makes it a valuable tool for studying the role of NQO1 in various biological processes. However, one of the limitations of using N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide in lab experiments is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide. Another area of research is the identification of other enzymes or proteins that may be targeted by N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including bromination, condensation, and sulfonation, to yield N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide. The synthesis of N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its anti-cancer properties. Studies have shown that N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethylphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C22H17NO4S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide

InChI

InChI=1S/C22H17NO4S/c1-13-7-8-15(11-14(13)2)23-28(26,27)16-9-10-19-20(12-16)22(25)18-6-4-3-5-17(18)21(19)24/h3-12,23H,1-2H3

InChI Key

HDJWMXMGIIJWFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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